![molecular formula C11H21NS2 B14522001 8,8,11-Trimethyl-4,8lambda~4~-dithia-11-azadispiro[2.1.5~5~.1~3~]undecane CAS No. 62575-52-4](/img/structure/B14522001.png)
8,8,11-Trimethyl-4,8lambda~4~-dithia-11-azadispiro[2.1.5~5~.1~3~]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8,11-Trimethyl-4,8lambda~4~-dithia-11-azadispiro[2.1.5~5~.1~3~]undecane is a complex organic compound characterized by its unique spirocyclic structure. This compound contains sulfur, nitrogen, and multiple methyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8,11-Trimethyl-4,8lambda~4~-dithia-11-azadispiro[2.1.5~5~.1~3~]undecane typically involves multi-step organic reactions. The process often starts with the preparation of the core spirocyclic structure, followed by the introduction of sulfur and nitrogen atoms through specific reagents and catalysts. Common reaction conditions include controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8,8,11-Trimethyl-4,8lambda~4~-dithia-11-azadispiro[2.1.5~5~.1~3~]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
8,8,11-Trimethyl-4,8lambda~4~-dithia-11-azadispiro[2.1.5~5~.1~3~]undecane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,8,11-Trimethyl-4,8lambda~4~-dithia-11-azadispiro[2.1.5~5~.1~3~]undecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8,8,11-Trimethyl-4,8lambda~4~-dithia-11-azadispiro[2.1.5~5~.1~3~]undecane
- 4,8,8-Trimethyl-2-methylenebicyclo[5.2.0]nonane
- (4S,6S)-4-hydroxy-4,8,8-trimethyl-9-oxabicyclo[4.2.1]non-1-en-3-one
Uniqueness
This compound is unique due to its spirocyclic structure and the presence of both sulfur and nitrogen atoms. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62575-52-4 |
|---|---|
Molecular Formula |
C11H21NS2 |
Molecular Weight |
231.4 g/mol |
IUPAC Name |
4,8,8-trimethyl-8λ4,11-dithia-4-azadispiro[2.1.55.13]undecane |
InChI |
InChI=1S/C11H21NS2/c1-12-10(4-5-10)13-11(12)6-8-14(2,3)9-7-11/h4-9H2,1-3H3 |
InChI Key |
XQAJACQGWIIQHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2(CC2)SC13CCS(CC3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


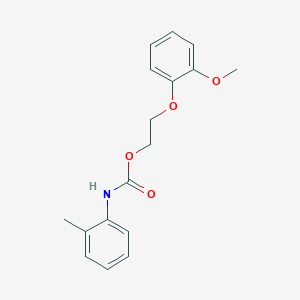
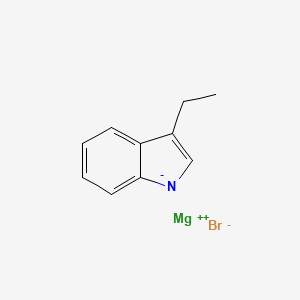
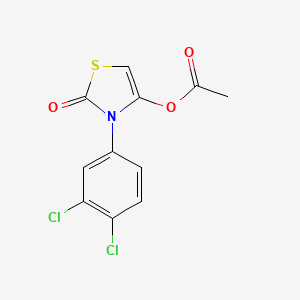
![12-Aminobicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14521945.png)
![3-[Bromo(4-nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one](/img/structure/B14521953.png)
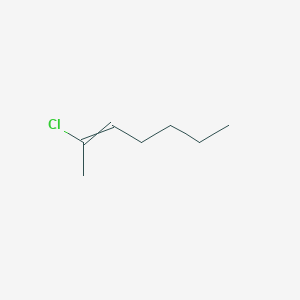

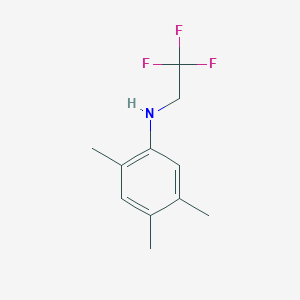
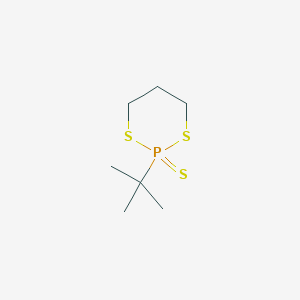
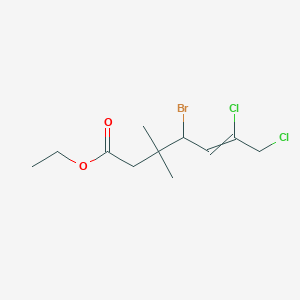
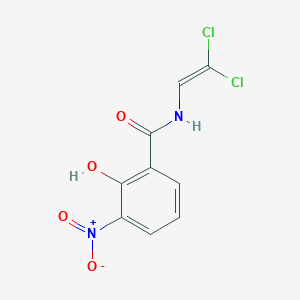
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-iodobenzene](/img/structure/B14521997.png)
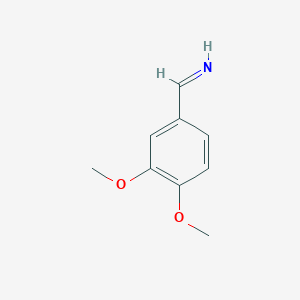
![1,3,6,9-Tetraphenyl-4-sulfanylidene-1,3,6,9-tetraazaspiro[4.4]nonan-2-one](/img/structure/B14522012.png)
